molecular formula C22H17N5OS B3449696 5-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-4-(naphthalen-1-yl)-2H-1,2,4-triazole-3-thione

5-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-4-(naphthalen-1-yl)-2H-1,2,4-triazole-3-thione

Cat. No.: B3449696
M. Wt: 399.5 g/mol
InChI Key: JKMKHPDQLYERTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-4-(naphthalen-1-yl)-2H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrazole ring, a naphthalene ring, and a triazole ring

Preparation Methods

The synthesis of 5-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-4-(naphthalen-1-yl)-2H-1,2,4-triazole-3-thione typically involves multi-step reactions. One common method involves the reaction of 4-methoxyphenylhydrazine with an appropriate α,β-unsaturated ketone to form the pyrazole ring. This is followed by the introduction of the naphthalene ring through a cyclization reaction. The final step involves the formation of the triazole ring and the incorporation of the thione group. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

5-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-4-(naphthalen-1-yl)-2H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It has been tested against various cell lines and pathogens, showing promising results.

    Medicine: Due to its biological activities, this compound is being explored as a potential therapeutic agent for treating diseases such as cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 5-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-4-(naphthalen-1-yl)-2H-1,2,4-triazole-3-thione involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

When compared to other similar compounds, 5-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-4-(naphthalen-1-yl)-2H-1,2,4-triazole-3-thione stands out due to its unique combination of structural features and biological activities. Similar compounds include:

Overall, this compound is a versatile compound with significant potential in various scientific and industrial applications.

Properties

IUPAC Name

3-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-naphthalen-1-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5OS/c1-28-16-11-9-15(10-12-16)18-13-19(24-23-18)21-25-26-22(29)27(21)20-8-4-6-14-5-2-3-7-17(14)20/h2-13H,1H3,(H,23,24)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMKHPDQLYERTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3=NNC(=S)N3C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-4-(naphthalen-1-yl)-2H-1,2,4-triazole-3-thione
Reactant of Route 2
5-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-4-(naphthalen-1-yl)-2H-1,2,4-triazole-3-thione
Reactant of Route 3
5-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-4-(naphthalen-1-yl)-2H-1,2,4-triazole-3-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.